6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the amino and carboxylic acid groups.
7-azaindole: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
1638760-54-9 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,12,13)(H3,9,10,11) |
InChI Key |
HFUNZILRLQQTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)N |
Origin of Product |
United States |
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